molecular formula C21H27N5O6 B1360235 P-Hydroxyhippuryl-his-leu-OH CAS No. 77697-23-5

P-Hydroxyhippuryl-his-leu-OH

Cat. No.: B1360235
CAS No.: 77697-23-5
M. Wt: 445.5 g/mol
InChI Key: IHVRJTCVMKJNRP-IRXDYDNUSA-N
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Description

P-Hydroxyhippuryl-his-leu-OH is a peptide compound with the molecular formula C21H27N5O6. It is known for its role as a substrate in the colorimetric determination of angiotensin I-converting enzyme (ACE) activity . This compound is composed of a sequence of amino acids, including histidine and leucine, and features a hydroxybenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Hydroxyhippuryl-his-leu-OH involves the stepwise assembly of its constituent amino acids. The process typically starts with the protection of functional groups to prevent unwanted reactions. The hydroxybenzoyl group is introduced through an amide bond formation with glycine, followed by the sequential addition of histidine and leucine residues. The final deprotection step yields the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

P-Hydroxyhippuryl-his-leu-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzoyl group can yield quinones, while reduction of the imidazole ring can produce reduced histidine derivatives .

Scientific Research Applications

P-Hydroxyhippuryl-his-leu-OH is widely used in scientific research due to its role as a substrate for ACE activity assays. This application is crucial in the study of cardiovascular diseases and hypertension. Additionally, it serves as a model compound in peptide synthesis research and enzymology studies .

Mechanism of Action

The mechanism of action of P-Hydroxyhippuryl-his-leu-OH involves its interaction with ACE. The enzyme cleaves the peptide bond between histidine and leucine, releasing the hydroxyhippuryl group. This reaction is monitored colorimetrically, providing a measure of ACE activity. The molecular targets include the active site of ACE, where the peptide binds and undergoes hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P-Hydroxyhippuryl-his-leu-OH is unique due to the presence of the hydroxy group on the benzoyl ring, which enhances its reactivity and specificity as a substrate for ACE. This modification allows for more accurate and sensitive detection of ACE activity compared to similar compounds .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O6/c1-12(2)7-17(21(31)32)26-20(30)16(8-14-9-22-11-24-14)25-18(28)10-23-19(29)13-3-5-15(27)6-4-13/h3-6,9,11-12,16-17,27H,7-8,10H2,1-2H3,(H,22,24)(H,23,29)(H,25,28)(H,26,30)(H,31,32)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVRJTCVMKJNRP-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20998910
Record name N-[1-Hydroxy-2-{[1-hydroxy-2-(4-hydroxybenzamido)ethylidene]amino}-3-(1H-imidazol-5-yl)propylidene]leucine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77697-23-5
Record name N-(4-Hydroxybenzoyl)glycyl-L-histidyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77697-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyhippuryl-histidyl-leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077697235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-Hydroxy-2-{[1-hydroxy-2-(4-hydroxybenzamido)ethylidene]amino}-3-(1H-imidazol-5-yl)propylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Leucine, N-[N-[N-(4-hydroxybenzoyl)glycyl]-L-histidyl]
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